Cas no 1016768-62-9 (1-(3-Ethylphenyl)piperidin-4-amine)

1-(3-Ethylphenyl)piperidin-4-amine is a piperidine derivative with a substituted phenyl group, exhibiting potential utility as an intermediate in pharmaceutical and organic synthesis. Its structural features, including the amine functionality at the 4-position of the piperidine ring and the ethyl-substituted phenyl moiety, make it a versatile building block for the development of bioactive compounds. The compound's stability and reactivity under controlled conditions allow for selective modifications, facilitating its use in medicinal chemistry research. Its purity and well-defined molecular structure ensure reproducibility in synthetic applications. Further studies may explore its pharmacological properties or derivatization potential for specialized applications.
1-(3-Ethylphenyl)piperidin-4-amine structure
1016768-62-9 structure
Product Name:1-(3-Ethylphenyl)piperidin-4-amine
CAS No:1016768-62-9
MF:C13H20N2
MW:204.311303138733
CID:5054709
Update Time:2025-05-25

1-(3-Ethylphenyl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-ethylphenyl)piperidin-4-amine
    • Z1262252970
    • 1-(3-Ethylphenyl)piperidin-4-amine
    • Inchi: 1S/C13H20N2/c1-2-11-4-3-5-13(10-11)15-8-6-12(14)7-9-15/h3-5,10,12H,2,6-9,14H2,1H3
    • InChI Key: QIXTWWWIEMYFSH-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=C(CC)C=2)CCC(CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 185
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.3

1-(3-Ethylphenyl)piperidin-4-amine Security Information

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Additional information on 1-(3-Ethylphenyl)piperidin-4-amine

1-(3-Ethylphenyl)piperidin-4-amine - A Comprehensive Overview

The compound 1-(3-Ethylphenyl)piperidin-4-amine (CAS No. 1016768-62-9) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse applications in drug discovery and materials science. The structure of 1-(3-Ethylphenyl)piperidin-4-amine consists of a piperidine ring substituted with an ethylphenyl group at the 3-position and an amine group at the 4-position, making it a unique scaffold for further functionalization and exploration.

Recent advancements in synthetic chemistry have enabled researchers to efficiently synthesize 1-(3-Ethylphenyl)piperidin-4-amine through various routes, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies. These methods not only enhance the yield but also improve the purity of the compound, which is crucial for its application in sensitive biological assays. The synthesis of this compound has been optimized to minimize environmental impact, aligning with the growing emphasis on green chemistry principles in modern research.

The physicochemical properties of 1-(3-Ethylphenyl)piperidin-4-amine have been extensively characterized using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethanol has been found to be moderate, making it suitable for various solution-based reactions and formulations.

One of the most promising applications of 1-(3-Ethylphenyl)piperidin-4-amine lies in its potential as a building block for drug development. Piperidine derivatives are known for their ability to modulate receptor activity, particularly in the central nervous system (CNS). Recent studies have demonstrated that 1-(3-Ethylphenyl)piperidin-4-amine can act as a precursor for molecules with anti-inflammatory and neuroprotective properties. For instance, researchers have successfully synthesized derivatives of this compound that exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation-related diseases such as arthritis.

In addition to its pharmacological applications, 1-(3-Ethylphenyl)piperidin-4-amine has shown potential in materials science. Its rigid structure and amine functionality make it an ideal candidate for polymer synthesis and surface modification. Recent experiments have explored its use as a monomer in polyurethane production, where it contributes to enhanced mechanical properties and thermal stability of the resulting polymers.

Another intriguing aspect of 1-(3-Ethylphenyl)piperidin-4-amine is its role as an intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, makes it a versatile starting material for constructing libraries of bioactive compounds. This versatility has been leveraged in high-throughput screening campaigns aimed at discovering novel therapeutic agents.

Recent research has also focused on understanding the biodegradation pathways of 1-(3-Ethylphenyl)piperidin-4-amine, particularly in environmental contexts. Studies indicate that under aerobic conditions, this compound can be metabolized by soil microorganisms into less toxic byproducts within a relatively short timeframe. This biodegradability enhances its appeal as an eco-friendly chemical intermediate.

In conclusion, 1-(3-Ethylphenyl)piperidin-4-amines (CAS No. 1016768-62-9) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool for researchers in academia and industry alike. As ongoing investigations continue to uncover new facets of its properties and utility, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical innovations.

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